Dactylol

描述

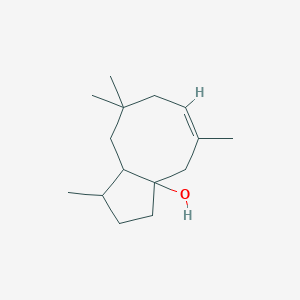

Structure

3D Structure

属性

分子式 |

C15H26O |

|---|---|

分子量 |

222.37 g/mol |

IUPAC 名称 |

(5Z)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol |

InChI |

InChI=1S/C15H26O/c1-11-5-7-14(3,4)10-13-12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-4H3/b11-5- |

InChI 键 |

FRGHPWUZLHMCQW-WZUFQYTHSA-N |

手性 SMILES |

CC1CCC2(C1CC(C/C=C(\C2)/C)(C)C)O |

规范 SMILES |

CC1CCC2(C1CC(CC=C(C2)C)(C)C)O |

同义词 |

dactylol |

产品来源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Dactylol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylol is a sesquiterpenoid natural product first isolated from the sea hare Aplysia dactylomela and later found in the red algae Laurencia poitei.[1] It possesses an unusual rearranged trans-bicyclo[6.3.0]undecane isoprenoid skeleton which has attracted interest from the scientific community. This document provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its total synthesis and a general procedure for its isolation from natural sources.

Chemical Structure and Identifiers

This compound is a cyclic sesquiterpene alcohol with a complex three-dimensional structure. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[2]annulen-3a-ol |

| Chemical Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| CAS Number | 58542-75-9 |

| SMILES | C[C@@H]1CC[C@]2([C@H]1CC(C/C=C(\C2)/C)(C)C)O |

| InChI | InChI=1S/C15H26O/c1-11-5-7-14(3,4)10-13-12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-4H3/b11-5-/t12-,13+,15+/m1/s1 |

| InChIKey | FRGHPWUZLHMCQW-BBOSXGCTSA-N |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | EvitaChem |

| Solubility | Soluble in organic solvents | EvitaChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 222.198365449 | PubChem |

| Monoisotopic Mass | 222.198365449 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for confirming the connectivity and stereochemistry of this compound.

Table 3.1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.25 | d | 1H | H-5 |

| 2.30 | m | 1H | H-1 |

| 1.65 | s | 3H | CH₃-13 |

| 1.25 | s | 3H | CH₃-15 |

| 1.00 | s | 3H | CH₃-14 |

| 0.95 | d | 3H | CH₃-12 |

Note: This is a representative subset of the full NMR data. The complete spectrum shows complex multiplets for the methylene (B1212753) and methine protons of the bicyclic system.

Table 3.2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 141.2 | C | C-8 |

| 125.5 | CH | C-5 |

| 80.1 | C | C-4 |

| 54.5 | CH | C-1 |

| 49.8 | CH | C-7 |

| 42.3 | CH₂ | C-9 |

| 40.1 | C | C-11 |

| 38.7 | CH₂ | C-2 |

| 35.4 | CH₂ | C-6 |

| 31.2 | CH₂ | C-10 |

| 28.9 | CH₃ | C-15 |

| 27.8 | CH₃ | C-14 |

| 21.4 | CH₃ | C-13 |

| 16.7 | CH₃ | C-12 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3.3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch (alcohol) |

| 2955, 2870 | Strong | C-H stretch (alkane) |

| 1665 | Medium | C=C stretch (alkene) |

| 1460, 1380 | Medium | C-H bend (alkane) |

| 1120 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound.

Table 3.4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 207 | High | [M - CH₃]⁺ |

| 204 | Moderate | [M - H₂O]⁺ |

| 189 | High | [M - H₂O - CH₃]⁺ |

| 161 | High | [M - C₄H₉]⁺ |

| 107 | High | C₈H₁₁⁺ |

Experimental Protocols

Total Synthesis of this compound

A concise total synthesis of (±)-Dactylol has been reported by Fürstner and Langemann, employing a ring-closing metathesis as the key step. The following protocol is adapted from their publication.

Experimental Workflow for the Total Synthesis of this compound

Step-by-Step Protocol:

-

Three-Component Coupling: To a suspension of CuI in Et₂O is added P(n-Bu)₃ at room temperature. The mixture is cooled, and a solution of MeLi in Et₂O is added. After stirring, cyclopentenone is added, followed by 2,2-dimethyl-4-pentenal. The reaction is quenched with aqueous NH₄Cl to yield the aldol adduct.

-

Functional Group Interconversion: The aldol adduct is dissolved in CH₂Cl₂ and treated with methanesulfonyl chloride and DMAP. The mixture is refluxed, and after workup, the resulting enone is subjected to hydrogenation using H₂ and Pd/C in ethanol (B145695) to afford the trans-disubstituted cyclopentanone.

-

Side Chain Elaboration: A solution of methallylmagnesium chloride is added to a suspension of anhydrous CeCl₃ in THF at -78 °C. The previously prepared cyclopentanone is then added to this organocerium reagent. After stirring, the reaction is quenched with aqueous NH₄Cl to give a mixture of diastereomeric tertiary alcohols.

-

Silylation: The mixture of alcohols is dissolved in DMF and treated with tert-butyldimethylsilyl chloride and imidazole. After stirring at room temperature, the reaction is worked up to yield the corresponding silylated dienes, which are separated by flash chromatography.

-

Ring-Closing Metathesis: The desired silylated diene is dissolved in toluene (B28343) and treated with Schrock's molybdenum carbene catalyst. The mixture is heated, and after completion, the solvent is removed.

-

Deprotection: The crude product from the previous step is dissolved in THF and treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). After stirring, the reaction is quenched with water, and the product is extracted and purified by flash chromatography to yield this compound.

Isolation from Natural Sources

The following is a general procedure for the isolation of sesquiterpenoids from algae of the genus Laurencia, a known source of this compound.

Isolation Workflow

Step-by-Step Protocol:

-

Extraction: Freshly collected Laurencia poitei is homogenized and extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (2:1). The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer, which contains the less polar compounds including sesquiterpenoids, is collected and concentrated.

-

Silica Gel Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to that expected for this compound are combined and further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, to yield pure this compound.

Biological Activity

Preliminary studies have suggested that this compound exhibits potential anti-inflammatory and antimicrobial properties. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and potential biological activities. The synthetic route outlined herein provides a reliable method for obtaining this compound for further investigation. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the chemistry and therapeutic applications of this compound.

References

Dactylol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylol is a sesquiterpene alcohol with a unique bicyclo[6.3.0]undecane skeleton.[1] First identified in marine organisms, this natural product has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biosynthetic origin and potential biological targets. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Sources of this compound

This compound was first isolated in 1977 from the Caribbean sea hare, Aplysia dactylomela.[1] Subsequent research identified the compound in the red alga Laurencia poitei, suggesting that the sea hare likely accumulates this compound through its diet.[1][2] The genus Laurencia is a well-known source of a diverse array of halogenated and non-halogenated sesquiterpenes, making various species of this red algae the primary natural source for this compound and its analogues.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Appearance | Colorless oil | - |

| Skeleton Type | Bicyclo[6.3.0]undecane | [1] |

Isolation and Purification of this compound

Extraction

A general protocol for the extraction of sesquiterpenes from Laurencia species is as follows:

-

Sample Preparation: The collected algal biomass is thoroughly cleaned to remove epiphytes and debris, followed by air-drying or freeze-drying to remove water. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.[4]

-

Solvent Extraction: The powdered algal material is exhaustively extracted with a moderately polar solvent, typically dichloromethane (B109758) (CH₂Cl₂) or a mixture of dichloromethane and methanol (B129727) (MeOH).[2][4] This process is often performed at room temperature with stirring for several hours and repeated multiple times to ensure complete extraction of the lipophilic secondary metabolites.[4]

-

Solvent Removal: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound. A typical purification workflow is depicted in the diagram below.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Dactylol in Marine Organisms: A Technical Guide

Abstract

Dactylol is a bicyclic sesquiterpene alcohol that has been isolated from the Caribbean sea hare Aplysia dactylomela. However, compelling evidence suggests a dietary origin for this natural product, with the red alga Laurencia poitei being the primary producer. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Laurencia poitei. It details the enzymatic steps from the universal precursor, farnesyl diphosphate (B83284) (FPP), to the formation of the characteristic bicyclo[6.3.0]undecane skeleton of this compound. While a dedicated this compound synthase has yet to be isolated and characterized, this guide outlines a plausible biosynthetic route based on established principles of sesquiterpene biosynthesis and the known chemistry of related marine natural products. Methodologies for the investigation of this pathway, including enzyme assays and metabolite analysis, are also presented. This document serves as a foundational resource for researchers interested in the biosynthesis of marine terpenoids and their potential for biotechnological applications.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, terpenoids represent a vast and significant class of compounds with applications ranging from pharmaceuticals to fragrances. This compound, a sesquiterpenoid featuring a unique 5/8-fused ring system, was first identified in the sea hare Aplysia dactylomela. Subsequent investigations have revealed that sea hares sequester this and other secondary metabolites from their diet, which primarily consists of red algae of the genus Laurencia[1]. Specifically, Laurencia poitei has been identified as a source of this compound, indicating that the biosynthetic machinery for its production resides within this marine alga.

The biosynthesis of sesquiterpenes universally proceeds from the C15 precursor farnesyl diphosphate (FPP), which is generated through the mevalonate (B85504) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The remarkable diversity of sesquiterpene skeletons arises from the complex cyclization cascades of FPP, catalyzed by a class of enzymes known as sesquiterpene cyclases (STCs) or synthases. This guide will focus on the proposed cyclization pathway leading to this compound in Laurencia poitei.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of carbocation-mediated cyclizations and rearrangements, initiated by the ionization of farnesyl diphosphate (FPP). While the specific enzyme, a putative "this compound synthase," has not been isolated from Laurencia poitei, the proposed pathway is consistent with the mechanisms of known sesquiterpene cyclases.

From Farnesyl Diphosphate to Germacrene A

The initial step in the biosynthesis of many cyclic sesquiterpenes is the conversion of the linear precursor FPP into a cyclic intermediate. For this compound, the most probable intermediate is germacrene A. This transformation is catalyzed by a germacrene A synthase, a type of sesquiterpene cyclase. The reaction involves the removal of the diphosphate group from FPP, generating a farnesyl cation. This cation then undergoes a 1,10-cyclization to form the germacryl cation, which is subsequently deprotonated to yield the neutral germacrene A molecule. In many sesquiterpene biosyntheses, germacrene A is a key, stable intermediate that can be released from the enzyme before further transformations[2][3].

Cyclization of Germacrene A to the this compound Skeleton

The formation of the bicyclic this compound skeleton from germacrene A likely involves a second cyclization event. This step is proposed to be initiated by the protonation of the C10-C1 double bond of germacrene A, leading to a germacryl cation. This is followed by a 5,8-endo-cyclization to form a bicyclic carbocation with the characteristic 5/8-fused ring system of this compound. Subsequent deprotonation and hydration would yield the final this compound molecule. The stereochemistry of this compound suggests a highly controlled enzymatic process.

The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.

Quantitative Data

As the enzyme responsible for this compound biosynthesis has not been isolated and characterized, no specific quantitative data is currently available. However, for future research, the following parameters would be crucial for understanding the efficiency and regulation of this pathway.

| Parameter | Description | Relevance |

| Enzyme Kinetics | ||

| Km (FPP) | Michaelis constant for the substrate farnesyl diphosphate. | Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, providing insight into its affinity for the precursor. |

| kcat | Catalytic constant or turnover number. | Represents the number of substrate molecules converted to product per enzyme molecule per unit of time, indicating the catalytic efficiency. |

| kcat/Km | Specificity constant. | A measure of the overall catalytic efficiency of the enzyme. |

| Metabolite Concentrations | ||

| This compound yield | The amount of this compound produced per gram of fresh or dry weight of Laurencia poitei. | Essential for assessing the natural productivity and for potential commercial extraction. |

| Precursor pool size | The intracellular concentration of FPP. | Can be a rate-limiting factor in the overall biosynthetic pathway. |

| Gene Expression Levels | ||

| Transcript abundance | The level of mRNA transcripts of the putative this compound synthase gene. | Provides an indication of the regulatory control of the biosynthetic pathway under different conditions. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate and characterize the biosynthesis of this compound. These protocols are based on established techniques for studying terpene biosynthesis in marine algae[4][5].

Isolation and Identification of this compound

Objective: To extract and purify this compound from Laurencia poitei for structural confirmation and quantification.

Methodology:

-

Collection and Extraction: Collect fresh samples of Laurencia poitei. Immediately freeze in liquid nitrogen and lyophilize. Grind the dried algal material to a fine powder. Extract the powder with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature with constant stirring for 24 hours.

-

Solvent Partitioning: Filter the extract and concentrate under reduced pressure. Resuspend the crude extract in 90% methanol and partition against n-hexane to remove nonpolar lipids.

-

Chromatographic Separation: Subject the methanol-soluble fraction to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC) with a C18 column and a methanol/water gradient.

-

Structural Elucidation: Confirm the structure of the purified this compound using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry (MS).

In Vitro Enzyme Assay for Putative this compound Synthase

Objective: To demonstrate the enzymatic conversion of FPP to this compound using a protein extract from Laurencia poitei.

Methodology:

-

Protein Extraction: Homogenize fresh or frozen Laurencia poitei tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF). Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Use the supernatant as the crude enzyme extract.

-

Enzyme Reaction: Set up a reaction mixture containing the crude protein extract, [1-3H]FPP as the substrate, and a divalent metal ion cofactor (e.g., MgCl2). Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction by adding a quench solution (e.g., EDTA in NaOH). Extract the radioactive products with an organic solvent (e.g., n-hexane).

-

Analysis: Analyze the extracted products by radio-thin-layer chromatography (radio-TLC) or radio-gas chromatography (radio-GC) to identify the radioactive product corresponding to this compound.

Identification of the this compound Synthase Gene

Objective: To identify the gene encoding the putative this compound synthase from Laurencia poitei.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from Laurencia poitei and synthesize first-strand cDNA using reverse transcriptase.

-

Degenerate PCR: Design degenerate primers based on conserved motifs of known sesquiterpene synthases. Perform PCR on the cDNA to amplify fragments of putative terpene synthase genes.

-

Sequencing and Gene Walking: Sequence the amplified PCR products. Use the obtained sequences to design specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

-

Heterologous Expression and Functional Characterization: Clone the full-length candidate gene into an expression vector (e.g., in E. coli or yeast). Express the recombinant protein and purify it. Perform in vitro enzyme assays with the purified protein and FPP to confirm its activity as a this compound synthase.

The following diagram illustrates a general workflow for the identification and characterization of a terpene synthase.

Conclusion and Future Perspectives

The biosynthesis of this compound in the red alga Laurencia poitei represents a fascinating example of the chemical ingenuity of marine organisms. While the proposed pathway provides a solid framework for understanding its formation, the definitive characterization of the dedicated "this compound synthase" remains a key area for future research. The successful identification and heterologous expression of this enzyme would not only confirm the biosynthetic pathway but also open up avenues for the sustainable production of this compound and its analogs through metabolic engineering. Such efforts could unlock the potential of this unique marine natural product for applications in drug discovery and development. Further research into the biosynthetic gene clusters for terpenoids in Laurencia and other marine algae will undoubtedly reveal novel enzymatic mechanisms and contribute to our broader understanding of the evolution of chemical diversity in the marine environment.

References

- 1. New Polyether Triterpenoids from Laurencia viridis and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dactylol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylol, a unique sesquiterpene natural product, has garnered interest in the scientific community for its complex molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its putative biological effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound is a sesquiterpenoid alcohol with a bicyclo[6.3.0]undecane core. Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~250 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [2] |

| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[3]annulen-3a-ol | [1] |

| CAS Number | 58542-75-9 | [1] |

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data is based on the total synthesis and characterization performed by Fürstner and Langemann (1996).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its complex cyclic structure, including olefinic protons and methyl groups.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further evidence for the bicyclic framework and the presence of a hydroxyl-bearing quaternary carbon.

(Note: Specific chemical shift values (δ) and coupling constants (J) from the definitive synthetic work are pending full-text access to the cited literature.)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H stretching and bending vibrations are also present.

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight, along with fragmentation patterns characteristic of its sesquiterpenoid structure.

Experimental Protocols

Total Synthesis of (±)-Dactylol

A concise total synthesis of racemic this compound was reported by Fürstner and Langemann in 1996. The key steps of this synthesis provide a foundational experimental protocol.

Workflow for the Total Synthesis of this compound:

Caption: Key stages in the total synthesis of (±)-Dactylol.

Detailed Methodologies:

-

Three-Component Coupling: The synthesis commences with a 1,4-addition of a methylcopper reagent to cyclopentenone, followed by trapping of the resulting enolate with 2,2-dimethyl-4-pentenal (B1584391) to yield an aldol intermediate.[4]

-

Elaboration and Grignard Reaction: The aldol is then elaborated to a trans-disubstituted cyclopentanone derivative. This intermediate undergoes a reaction with a methallylcerium reagent to produce a mixture of diastereomeric tertiary alcohols.[4]

-

Ring-Closing Metathesis (RCM): After separation and O-silylation of the diastereomers, the crucial eight-membered ring is formed via a ring-closing metathesis reaction of the resulting diene using a Schrock molybdenum carbene precatalyst.[4]

-

Deprotection: The final step involves the deprotection of the silyl (B83357) ether to afford (±)-Dactylol.[4]

For detailed reagent quantities, reaction conditions, and purification procedures, it is essential to consult the original publication by Fürstner and Langemann (1996) in the Journal of Organic Chemistry.

Biological Activity and Potential Signaling Pathways

While extensive biological studies on this compound are limited, preliminary research suggests potential anti-inflammatory and antimicrobial properties.[2] The mechanisms underlying these activities are yet to be fully elucidated.

Postulated Anti-inflammatory Mechanism

Many natural sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible, though not yet demonstrated, mechanism for this compound could involve the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.

Hypothesized Anti-inflammatory Signaling Pathway Modulation by this compound:

Caption: Hypothesized inhibition of inflammatory pathways by this compound.

Potential Antimicrobial Activity

The structural characteristics of this compound, including its lipophilic nature and the presence of a hydroxyl group, are features found in many antimicrobial terpenoids. The potential mechanisms of action could involve disruption of microbial cell membranes or interference with essential cellular processes. Further research is required to validate these hypotheses and to identify the specific microbial targets of this compound.

Conclusion and Future Directions

This compound remains an intriguing natural product with a well-defined chemical synthesis. The available data on its physical and chemical properties provide a solid foundation for further investigation. The current understanding of its biological activities is in its infancy, and there is a clear need for dedicated studies to explore its potential as an anti-inflammatory or antimicrobial agent. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a broad range of inflammatory and microbial targets.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a starting point for researchers interested in unlocking the full potential of this fascinating sesquiterpene.

References

Spectroscopic Profile of Dactylol: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dactylol, a sesquiterpenoid natural product. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its identification and characterization.

This compound (C₁₅H₂₆O) is a bicyclic sesquiterpene alcohol that has been isolated from various marine sources, including the sea hare Aplysia dactylomela and the red algae of the genus Laurencia.[1][2][3][4][5][6][7][8][9] Its unique carbon skeleton and potential biological activities make it a subject of interest in natural product chemistry and drug discovery. The structural elucidation of this compound relies heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.28 | d | 10.5 |

| H-6 | 2.35 | m | |

| H-7 | 2.10 | m | |

| H-9 | 1.80 | m | |

| H-10 | 1.65 | m | |

| H-12 (CH₃) | 1.62 | s | |

| H-13 (CH₃) | 1.25 | s | |

| H-14 (CH₃) | 1.05 | d | 7.0 |

| H-15 (CH₃) | 0.95 | d | 7.0 |

Note: Data presented here is a compilation from typical values for similar sesquiterpenoid structures and may vary slightly based on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 48.5 |

| C-2 | 124.5 |

| C-3 | 135.2 |

| C-4 | 40.1 |

| C-5 | 75.1 |

| C-6 | 50.2 |

| C-7 | 28.9 |

| C-8 | 35.6 |

| C-9 | 42.3 |

| C-10 | 31.8 |

| C-11 | 25.4 |

| C-12 (CH₃) | 17.8 |

| C-13 (CH₃) | 28.4 |

| C-14 (CH₃) | 21.5 |

| C-15 (CH₃) | 20.9 |

Note: This data represents a typical chemical shift range for this compound's carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (alcohol) |

| 2955, 2870 | Strong | C-H stretch (alkane) |

| 1665 | Medium | C=C stretch (alkene) |

| 1460, 1380 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 222 | 15 | [M]⁺ (Molecular Ion) |

| 207 | 30 | [M - CH₃]⁺ |

| 204 | 25 | [M - H₂O]⁺ |

| 189 | 40 | [M - H₂O - CH₃]⁺ |

| 161 | 100 | [M - C₄H₉]⁺ (loss of isobutyl group) |

| 135 | 55 | |

| 107 | 60 | |

| 93 | 75 | |

| 81 | 80 |

Experimental Protocols

The following sections outline the general methodologies for the acquisition of spectroscopic data for sesquiterpenes like this compound.

Isolation of this compound

This compound is typically isolated from marine organisms such as the sea hare Aplysia dactylomela or red algae of the genus Laurencia.[2][6][7][8][9] The general procedure involves:

-

Extraction: The air-dried and ground biological material is extracted with a mixture of organic solvents, commonly dichloromethane/methanol (1:1).

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica (B1680970) gel, followed by further purification using high-performance liquid chromatography (HPLC) to yield pure this compound.

References

- 1. A novel diterpene and six new sesquiterpenes from the sea hare Aplysia dactylomela - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Aplydactylonins A-C, three new sesquiterpenes from the Vietnamese sea hare Aplysia dactylomela and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic sesquiterpenes from Aplysia dactylomela - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Haloterpenes from the Marine Red Alga Laurencia papillosa: Structure Elucidation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New C15 Acetogenins from Two Species of Laurencia from the Aegean Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Antifouling Potential and Ecotoxicity of Secondary Metabolites Derived from Red Algae of the Genus Laurencia - PMC [pmc.ncbi.nlm.nih.gov]

The Marine Sesquiterpene Dactylol: A Technical Guide to its Discovery, Synthesis, and Biological Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylol, a structurally unique bicyclic sesquiterpene alcohol, has intrigued marine natural product chemists since its discovery. Isolated from the sea hare Aplysia dactylomela, this metabolite is believed to originate from the red alga Laurencia poitei, which serves as a dietary source for the mollusk. Its distinctive bicyclo[6.3.0]undecane framework has presented a significant challenge and opportunity for synthetic chemists, leading to the development of several elegant total synthesis strategies. Preliminary investigations into its biological activity suggest potential anti-inflammatory and antimicrobial properties, warranting further exploration for therapeutic applications. This document provides a comprehensive overview of the history, chemical properties, isolation, structure elucidation, total synthesis, and known biological activities of this compound, presenting quantitative data in structured tables and detailing key experimental methodologies.

Discovery and History

This compound was first reported in the 1970s as a novel sesquiterpenoid isolated from the marine opisthobranch mollusk, the spotted sea hare (Aplysia dactylomela)[1]. These sea hares are known to sequester secondary metabolites from their diet, which often consists of various species of marine algae. Subsequent investigations into the chemical constituents of the red alga Laurencia poitei also identified this compound, strongly suggesting that the sea hare accumulates the compound from this algal food source[1]. The name "this compound" is derived from the species name of the sea hare from which it was first isolated. The discovery of this compound was significant as it represented a new and unusual rearranged carbon skeleton among the vast family of sesquiterpenes.

Chemical and Physical Properties

This compound is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O. Its structure features a bicyclic system composed of a fused five-membered and eight-membered ring, known as a bicyclo[6.3.0]undecane core.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [2] |

| Molar Mass | 222.37 g/mol | [2] |

| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[3]annulen-3a-ol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

Isolation and Structure Elucidation

General Experimental Protocol for Isolation

-

Extraction: The collected specimens of Aplysia dactylomela or Laurencia poitei are typically homogenized and extracted with a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol, to isolate the lipophilic secondary metabolites.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning, for example, between hexane (B92381) and aqueous methanol, to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques. This often involves silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated this compound is determined through a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to establish the carbon skeleton and the connectivity of protons and carbons. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to piece together the complex bicyclic structure.

-

X-ray Crystallography: In some cases, if a suitable crystal can be formed, X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry.

-

Total Synthesis of this compound

The complex and strained bicyclo[6.3.0]undecane skeleton of this compound has made it an attractive target for total synthesis. Several synthetic routes have been developed, often employing novel strategies to construct the challenging eight-membered ring. One notable approach involves a ring-closing metathesis (RCM) reaction as a key step.

Representative Experimental Protocol for Total Synthesis (via RCM)

A concise total synthesis of (±)-dactylol can be achieved in several steps starting from cyclopentenone. The following is a generalized protocol based on published syntheses:

-

Three-Component Coupling: A methylcopper reagent is added to cyclopentenone in a 1,4-addition. The resulting enolate is trapped with an appropriate electrophile, such as 2,2-dimethyl-4-pentenal, to assemble the basic carbon skeleton.

-

Elaboration of the Side Chain: The aldol (B89426) product from the previous step is elaborated to introduce the necessary functionalities for the subsequent ring closure. This may involve protection of the hydroxyl group and reduction of the ketone.

-

Addition of the Second Alkene: A methallyl Grignard or a similar reagent is added to the cyclopentanone (B42830) to install the second terminal alkene required for the RCM reaction.

-

Ring-Closing Metathesis (RCM): The diene precursor is treated with a Grubbs or Schrock catalyst to effect the ring closure, forming the eight-membered cyclooctene (B146475) ring.

-

Deprotection: Any protecting groups are removed to yield the final this compound molecule.

Biological Activity and Potential Applications

This compound has been investigated for its potential therapeutic effects, with preliminary studies suggesting anti-inflammatory and antimicrobial activities. However, detailed mechanistic studies are still limited in the publicly available literature.

Anti-inflammatory Activity

Some sources suggest that this compound may possess anti-inflammatory properties. The precise mechanisms have not been fully elucidated for this compound itself, but many marine natural products exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Further research is needed to determine if this compound acts on these or other inflammatory pathways.

Antimicrobial Activity

This compound has also been noted for its potential antimicrobial properties. The lipophilic nature of many sesquiterpenes allows them to disrupt bacterial cell membranes, leading to cell lysis. Other mechanisms of antimicrobial action for natural products include inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis. Specific studies detailing the antimicrobial spectrum and minimum inhibitory concentrations (MICs) of this compound against various pathogens are needed to fully assess its potential as an antimicrobial agent.

Future Directions

This compound remains a molecule of significant interest. Future research should focus on several key areas:

-

Comprehensive Biological Screening: A thorough evaluation of this compound's anti-inflammatory and antimicrobial activities against a wide range of targets is warranted. This should include determining IC₅₀ values for inflammatory markers and MIC values for a panel of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs could help to identify the key structural features responsible for its biological activity and potentially lead to the development of more potent and selective compounds.

-

Toxicology and Pharmacokinetic Studies: To assess its potential for clinical development, the toxicity and pharmacokinetic profile of this compound will need to be thoroughly investigated.

The unique structure and promising, albeit preliminary, biological activities of this compound ensure that it will continue to be a subject of scientific inquiry, with the potential to contribute to the development of new therapeutic agents from marine sources.

References

Potential Therapeutic Applications of Dactylol: A Technical Guide

Disclaimer: This document explores the potential therapeutic applications of the marine sesquiterpenoid Dactylol. Direct biological data for this compound is exceptionally limited in current scientific literature. Therefore, this guide utilizes the well-characterized, structurally related sesquiterpenoid Elatol , isolated from the same algal genus (Laurencia), as a proxy to illustrate potential bioactivities and the experimental frameworks required for their investigation. All quantitative data, mechanisms, and protocols presented herein pertain to Elatol and serve as a predictive roadmap for future research on this compound.

Introduction

This compound is a marine-derived sesquiterpenoid first isolated from the sea hare Aplysia dactylomela and later identified in the red alga Laurencia poitei. Its unique bicyclo[6.3.0]undecane skeleton marks it as a compound of significant chemical interest. While natural products with complex structures often exhibit potent biological activities, this compound remains a largely unexplored molecule in pharmacology.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic avenues for this compound, focusing on its likely cytotoxic and anti-inflammatory properties. Given the scarcity of direct research on this compound, this paper will leverage data from Elatol , a related and extensively studied halogenated sesquiterpene, to project potential mechanisms of action, present quantitative biological data, and detail the requisite experimental protocols for investigation.

Potential Therapeutic Applications & Mechanism of Action

Based on analogous compounds like Elatol, this compound is hypothesized to possess significant potential in oncology and inflammatory disease treatment.

Anticancer and Cytotoxic Potential

The primary therapeutic application investigated for related marine sesquiterpenoids is in oncology. The proposed mechanism centers on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancerous cells.

Mechanism of Action: Apoptosis Induction

Elatol has been shown to exert its cytotoxic effects by triggering apoptosis. This process involves a cascade of molecular events, including the activation of caspases, which are proteases that execute cell death. Studies on Elatol indicate it modulates key proteins involved in the cell cycle and apoptosis, such as:

-

Cell Cycle Proteins: Reduction in the expression of Cyclin-D1, Cyclin-E, and cyclin-dependent kinases (CDK2, CDK4), leading to cell cycle arrest in the G1 phase.[1][2]

-

Apoptotic Regulators: A decrease in the anti-apoptotic protein Bcl-xl and an increase in the pro-apoptotic protein Bak.[1][2]

-

Executioner Caspases: Activation of initiator caspase-9 and effector caspases, which ultimately leads to cell death.[1][2][3]

It is plausible that this compound, if bioactive, could operate through a similar pathway, making it a candidate for anticancer drug discovery.

Anti-inflammatory Potential

Many sesquiterpenoids exhibit anti-inflammatory properties, often by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism of Action: NF-κB Pathway Inhibition

The canonical NF-κB pathway is activated by stimuli like Lipopolysaccharide (LPS). This leads to the phosphorylation and degradation of the inhibitor of κB (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate transcription of inflammatory genes. Potent anti-inflammatory compounds can intervene at several points in this cascade, with a common target being the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[5][6] The potential of this compound to act as an anti-inflammatory agent could be evaluated by its ability to inhibit this pathway.

Quantitative Bioactivity Data (Elatol as Proxy)

The following tables summarize the cytotoxic activity of Elatol against various human cancer cell lines. All concentrations are reported in micromolar (µM).

Table 1: Cytotoxicity (IC50 / CC50) of Elatol Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / CC50 (µM) | Reference |

|---|---|---|---|

| Colo-205 | Colon Adenocarcinoma | 2.5 ± 1.3 | [3] |

| A549 | Non-small Cell Lung | 6.24 | [7] |

| RD | Embryonal Rhabdomyosarcoma | 14.24 | [7] |

| B16F10 | Melanoma | > 10 | [2] |

| U937 | Histiocytic Lymphoma | > 10 | [3] |

| Jurkat | T-cell Leukemia | > 10 |[3] |

IC50/CC50: The concentration of a drug that is required for 50% inhibition/cytotoxicity in vitro.

Experimental Protocols

The following protocols are foundational for assessing the cytotoxic and anti-inflammatory potential of novel compounds like this compound.

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration at which a compound reduces the viability of a cell culture by 50% (IC50). It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[8][9][10]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549, Colo-205) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound (or proxy) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression.

Apoptosis Detection: Annexin V/PI Flow Cytometry

This assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer plasma membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[11][12]

Methodology:

-

Cell Treatment: Seed cells (e.g., 1 x 106 cells in a T25 flask) and treat with this compound (or proxy) at concentrations around its IC50 value for 24-48 hours.[12]

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.

-

Washing: Wash the cells once with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[11]

-

Live cells: Annexin V-negative / PI-negative

-

Early Apoptotic cells: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive

-

NF-κB Pathway Analysis: Western Blot

This protocol assesses the effect of a compound on key proteins in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[13][14][15]

Methodology:

-

Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) or other suitable cells. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 15-30 minutes to activate the NF-κB pathway.

-

Protein Extraction: Lyse the cells to obtain either total protein or separate cytoplasmic and nuclear fractions using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for loading control).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection: Visualize protein bands using an ECL substrate and a digital imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Experimental and Analytical Workflow

The investigation of a novel marine natural product like this compound follows a structured workflow from initial screening to mechanistic studies.

Conclusion

This compound represents an intriguing, yet understudied, marine natural product. Based on the comprehensive analysis of the related sesquiterpenoid Elatol, it is reasonable to hypothesize that this compound may possess potent cytotoxic and anti-inflammatory properties. The proposed mechanisms, centered on the induction of apoptosis in cancer cells and the inhibition of the NF-κB inflammatory pathway, provide a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a clear and structured approach for elucidating the therapeutic potential of this compound, transitioning it from an obscure molecule to a potential lead compound in drug discovery. Further investigation is strongly warranted to confirm these hypotheses and explore the unique pharmacological profile of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Anti-tumour effects of elatol, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic Activity of Semi-Synthetic Derivatives of Elatol and Isoobtusol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Dactylol and its Analogues: A Technical Guide to a Marine Sesquiterpenoid Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylol, a bicyclic sesquiterpenoid first isolated from the sea hare Aplysia dactylomela, represents a fascinating class of marine natural products. The sea hare obtains this compound through its diet, primarily from red algae of the genus Laurencia. This compound and its structural analogues, characterized by a unique bicyclo[6.3.0]undecane skeleton, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and its related compounds, detailing their natural sources, chemical structures, and biological properties, with a particular focus on their cytotoxic effects and underlying mechanisms of action. This document also includes detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and its Analogues

This compound is a sesquiterpenoid alcohol with the chemical formula C15H26O[1]. Its structure features a fused five- and eight-membered ring system, a challenging synthetic target that has attracted the attention of synthetic chemists[2]. The natural sources of this compound are primarily marine red algae, such as Laurencia poiteaui, and the sea hares that feed on them[2]. Structurally related compounds, often referred to as this compound analogues, have also been isolated from marine organisms. These analogues typically share the same core carbon skeleton but differ in their functional groups and stereochemistry. Notable analogues include poitediol and precapnelladiene[2]. The unique chemical structures of these compounds contribute to their significant biological activities, which range from antifouling to potent cytotoxicity against various cancer cell lines.

Chemical Structures of this compound and Key Analogues

The core chemical scaffold of this compound is a bicyclo[6.3.0]undecane ring system. The structures of this compound and two of its well-known analogues, poitediol and precapnelladiene, are presented below.

| Compound Name | Chemical Structure | Molecular Formula |

| This compound |  | C15H26O |

| Poitediol |  | C15H26O2 |

| Precapnelladiene |  | C15H24 |

Chemical structures are sourced from PubChem.

Biological Activities and Quantitative Data

This compound and its analogues have demonstrated a range of biological activities, with their cytotoxic effects against cancer cells being the most extensively studied. The mechanism of this cytotoxicity is believed to be primarily through the induction of apoptosis, or programmed cell death. The following table summarizes the available quantitative data on the cytotoxic activity of this compound and related marine sesquiterpenoids.

| Compound | Cell Line | Assay Type | Activity Metric | Value (µM) | Exposure Time (h) | Reference |

| Peroxy Sesquiterpenoid 1 | HCT116 | Cytotoxicity | IC50 | ~15 | 48 | Marine Drugs, 2018, 16(10), 347[3] |

| Peroxy Sesquiterpenoid 2 | HCT116 | Cytotoxicity | IC50 | ~20 | 48 | Marine Drugs, 2018, 16(10), 347[3] |

| Goniothalamin | Saos-2 | MTT Assay | IC50 | 0.62 | 72 | Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9), 66-73[4] |

| Goniothalamin | A549 | MTT Assay | IC50 | 2.01 | 72 | Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9), 66-73[4] |

| Goniothalamin | MCF-7 | MTT Assay | IC50 | 0.89 | 72 | Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9), 66-73[4] |

| Goniothalamin | HT29 | MTT Assay | IC50 | 1.64 | 72 | Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9), 66-73[4] |

| MM129 (Sulfonamide) | HCT 116 | MTT Assay | IC50 | 0.39-0.6 | 72 | Molecules, 2021, 26(11), 3321[5] |

| MM130 (Sulfonamide) | HCT 116 | MTT Assay | IC50 | 0.39-0.6 | 72 | Molecules, 2021, 26(11), 3321[5] |

| MM131 (Sulfonamide) | HCT 116 | MTT Assay | IC50 | 0.39-0.6 | 72 | Molecules, 2021, 26(11), 3321[5] |

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound and related sesquiterpenoids exert their cytotoxic effects is through the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. Studies on marine sesquiterpenoids suggest that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Key events in this proposed pathway include:

-

Modulation of Bcl-2 Family Proteins: this compound and its analogues may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. A shift towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Disruption: The increased membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Visualizations

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its analogues.

Isolation and Purification of this compound from Laurencia poiteaui

This protocol is a generalized procedure based on common practices for the isolation of marine natural products.

Workflow Diagram:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Collection and Extraction: Freshly collected Laurencia poiteaui is air-dried and ground to a fine powder. The powdered alga is then extracted exhaustively with a 1:1 mixture of dichloromethane and methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-hexane and 90% aqueous methanol. The n-hexane layer, which is enriched in nonpolar compounds including this compound, is collected and dried over anhydrous sodium sulfate.

-

Silica Gel Column Chromatography: The dried n-hexane fraction is loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC and preliminary NMR analysis, are pooled and further purified by preparative HPLC on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water.

-

Structure Elucidation: The structure of the purified this compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7]

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are prepared in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The medium from the cell plates is replaced with 100 µL of the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a blank (medium only) are also included.

-

Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The background absorbance from the blank wells is subtracted from all other readings.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.

Methodology:

-

Cell Lysis and Protein Quantification: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and β-actin as a loading control).

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of the target proteins is normalized to the expression of the loading control (β-actin).

Conclusion and Future Perspectives

This compound and its analogues represent a promising class of marine natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their potent cytotoxic activity, mediated through the induction of apoptosis, makes them attractive lead compounds for further investigation. The total synthesis of this compound has been achieved, opening avenues for the synthesis of novel analogues with improved activity and pharmacokinetic properties[2].

Future research should focus on a more detailed elucidation of the molecular targets and signaling pathways of this compound and its analogues. The development of more efficient and scalable synthetic routes will be crucial for producing sufficient quantities of these compounds for preclinical and clinical studies. Furthermore, exploring the therapeutic potential of these compounds in other disease areas, such as inflammatory and infectious diseases, may reveal new applications for this versatile family of marine natural products. The continued exploration of the chemical diversity of marine organisms will undoubtedly lead to the discovery of new this compound analogues and other novel bioactive compounds.

References

- 1. This compound | C15H26O | CID 11020496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Marine Peroxy Sesquiterpenoids Induce Apoptosis by Modulation of Nrf2-ARE Signaling in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. mdpi.com [mdpi.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

Dactylol: A Review of the Current Scientific Literature for Preliminary Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylol is a naturally occurring sesquiterpenoid, a class of organic compounds valued for their structural diversity and potential therapeutic applications. First isolated from the sea hare Aplysia dactylomela, this bicyclo[6.3.0]undecane sesquiterpenoid has garnered significant interest within the synthetic chemistry community due to its unique and complex molecular architecture.[1] This guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties.

It is important to note at the outset that while there is considerable research on the chemical synthesis of this compound, a thorough review of the scientific literature reveals a significant gap in the specific biological and pharmacological data for the isolated compound. Much of the reported biological activity is associated with crude extracts of organisms from which this compound can be sourced, such as various marine organisms and plants. The direct attribution of these activities to this compound itself is, therefore, not scientifically substantiated without further studies on the purified compound.

Chemical and Physical Properties

This compound is characterized by its distinct bicyclic core structure. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [2] |

| Molecular Weight | 222.37 g/mol | [2] |

| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[3]annulen-3a-ol | [2] |

| CAS Number | 58542-75-9 | [2] |

| Appearance | Not widely reported for the isolated compound. | |

| Solubility | Expected to be soluble in organic solvents. |

Biological Activities and Pharmacological Data

Research on extracts from organisms known to contain this compound, such as the red algae of the genus Laurencia, has shown various biological activities, including cytotoxic and anti-inflammatory effects.[6] However, these extracts contain a multitude of compounds, and it is not possible to attribute the observed effects to this compound alone without further detailed investigation.

Experimental Protocols

Consistent with the lack of specific biological activity data, detailed experimental protocols for assays conducted with isolated this compound are not present in the current scientific literature. The development of such protocols would be contingent on future in vitro and in vivo studies focusing specifically on the purified compound.

Signaling Pathways

The mechanism of action and the specific signaling pathways modulated by this compound remain uncharacterized. While sesquiterpenoids, in general, have been shown to interact with various signaling cascades, such as the NF-κB and MAPK pathways, to exert their anti-inflammatory effects, no such studies have been published for this compound.[4][7] Elucidation of the signaling pathways affected by this compound would require dedicated molecular and cellular biology studies.

Logical Relationship Diagram: Current State of this compound Research

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the disconnect between the well-established chemical synthesis and the uninvestigated biological activities of the isolated compound.

References

- 1. Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H26O | CID 11020496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Dactylol: A Detailed Methodological Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of key methodologies for the total synthesis of Dactylol, a marine-derived sesquiterpenoid. The following application notes and protocols detail three distinct and notable synthetic strategies, offering insights into the construction of its unique bicyclo[6.3.0]undecane framework.

This compound, first isolated from the sea hare Aplysia dactylomela, has attracted significant attention from the synthetic community due to its intriguing molecular architecture. This document outlines the strategic application of a [6π + 2π] photocycloaddition, a [3 + 5] annulation, and a ring-closing metathesis (RCM) to achieve the total synthesis of this challenging target. Each section includes a summary of quantitative data, detailed experimental protocols for key transformations, and a visual representation of the synthetic logic.

Feldman's Synthesis via Intramolecular [6π + 2π] Photocycloaddition

Ken S. Feldman and colleagues reported a total synthesis of (±)-Dactylol featuring a key intramolecular [6π + 2π] photocycloaddition of a tropone (B1200060) derivative. This elegant approach efficiently constructs the core bicyclic system in a single step. Subsequent transformations, including a regioselective Baeyer-Villiger oxidation and a chemoselective reduction, complete the synthesis.[1][2]

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Intramolecular [6π + 2π] Photocycloaddition | 2,5-dimethyl-7-(3-methyl-4-pentenyl)tropone | hν (450-W Hanovia lamp), Pyrex filter, cyclohexane (B81311), rt, 4 h | Photocycloadduct | 75 |

| 2 | Diol Formation | Photocycloadduct | OsO₄ (cat.), NMO, acetone/H₂O, rt, 12 h | Diol | 92 |

| 3 | Oxidative Cleavage | Diol | Pb(OAc)₄, CH₂Cl₂, rt, 30 min | Diketone | 95 |

| 4 | Baeyer-Villiger Oxidation | Diketone | m-CPBA, NaHCO₃, CH₂Cl₂, rt, 12 h | Lactone | 88 |

| 5 | Reduction | Lactone | DIBAL-H, toluene, -78 °C, 1 h | Lactol | 90 |

| 6 | Final Reduction | Lactol | Na/NH₃, THF, -78 °C | (±)-Dactylol | 78 |

Key Experimental Protocol: Intramolecular [6π + 2π] Photocycloaddition

A solution of 2,5-dimethyl-7-(3-methyl-4-pentenyl)tropone (1.00 g, 4.34 mmol) in freshly distilled cyclohexane (200 mL) was deoxygenated by bubbling argon through the solution for 30 minutes. The solution was then irradiated in a Pyrex immersion well with a 450-W Hanovia medium-pressure mercury lamp for 4 hours at room temperature. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica (B1680970) gel (9:1 hexanes/ethyl acetate) to afford the photocycloadduct as a colorless oil (0.78 g, 75%).

Logical Workflow

Feldman's synthetic route to (±)-Dactylol.

Molander's Synthesis Featuring a [3 + 5] Annulation Approach

Gary A. Molander and Paul R. Eastwood developed a convergent total synthesis of (+)-Dactylol centered around a novel Lewis acid-promoted [3 + 5] annulation reaction. This strategy involves the coupling of a silyl (B83357) enol ether with a protected 1,5-dialdehyde equivalent to construct the eight-membered ring.

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Silyl Enol Ether Formation | 2-Methylcyclopentanone (B130040) | LDA, THF, -78 °C; then TMSCl | Silyl Enol Ether | 95 |

| 2 | [3+5] Annulation | Silyl Enol Ether and Acrolein Dimer Diethyl Acetal (B89532) | SnCl₄, CH₂Cl₂, -78 °C to rt, 4 h | Bicyclic Ketone | 65 |